2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
2-chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-18(2)12-15(17(19)16(22)13-18)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCURPCZFZHOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Cl)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chloro and methyl groups. The phenylpiperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which can modulate various signaling pathways in the brain. This interaction can lead to changes in neurotransmitter levels and receptor activity, potentially explaining its effects in neurological applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula (C₁₈H₂₂ClN₃O).
Key Observations:
Pharmacophore Influence: Piperazine and phenylpiperazine substituents (as in the target compound and ) are linked to improved binding to central nervous system targets compared to simpler amines (e.g., n-propylamino in ) .
Solubility and Bioavailability : Compounds with polar groups (e.g., nitro in or trifluoromethoxy in ) exhibit varied solubility profiles, impacting their pharmacokinetic properties.
Biological Activity
2-Chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a compound of interest in medicinal chemistry, particularly for its potential anticonvulsant and neuropharmacological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a chloro group and a piperazine moiety, which are known to influence its biological activity. The molecular structure can be represented as follows:
This structure is significant for its interaction with biological targets, particularly in the central nervous system (CNS).
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several related compounds and evaluated their efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results highlighted that certain derivatives showed significant protection against seizures:
| Compound | MES Test Efficacy | PTZ Test Efficacy | Lipophilicity (ClogP) |
|---|---|---|---|
| 20 | Moderate | Active | High |
| 12 | Effective | Inactive | Moderate |
| 14 | High | Moderate | High |
The most potent derivatives demonstrated binding to neuronal voltage-sensitive sodium channels, suggesting a mechanism of action that involves modulation of ion channel activity, crucial for controlling neuronal excitability .
The incorporation of halogen atoms, such as chlorine or fluorine, into the molecular structure has been shown to enhance metabolic stability and lipophilicity. This is attributed to the strength of the C–F bond and its ability to modulate steric and electronic properties, which are essential for CNS penetration and activity .
Study on Anticonvulsant Efficacy
In a comparative study, various analogs were tested for their anticonvulsant effects. The study focused on the structure-activity relationship (SAR) of these compounds:
- Effective Compounds : Derivatives with trifluoromethyl substitutions showed enhanced activity.
- Ineffective Compounds : Substitutions that increased hydrophilicity led to decreased efficacy.
The findings underscore the importance of lipophilicity in achieving therapeutic effects in CNS-targeted drugs .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications beyond anticonvulsant therapy. Its ability to modulate neurotransmitter systems may also be relevant in treating other neurological disorders.
Q & A
Q. What are the established synthetic routes for 2-chloro-5,5-dimethyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one, and what factors influence reaction yields?
- Methodological Answer : Synthesis often involves multi-step pathways, such as etherification of 3-bromoprop-1-yne with phenolic derivatives followed by aldol condensation with isophorone derivatives. For example, similar compounds have been synthesized via etherification with K₂CO₃ in methanol (yield: 75%) and subsequent purification . Key factors include solvent choice (e.g., methanol for cleavage reactions), reaction time, and temperature control. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups and substituent positions, with IR confirming carbonyl (C=O) and amine (N–H) stretches (e.g., ν ≈ 3429 cm⁻¹ for hydrogen-bonded OH in tautomeric cyclohexenones) .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles. For related piperazine derivatives, SHELXL refinement achieved R-factors as low as 0.035 .
Q. What physicochemical properties (e.g., ionization energy, solubility) are critical for experimental handling?
- Methodological Answer :
- Ionization Energy : Vertical ionization energy (8.88 eV) determined via photoelectron spectroscopy correlates with electron-donating/withdrawing substituents on the cyclohexenone ring .
- Solubility : Predominantly polar aprotic solvents (e.g., DMSO, ethanol) are used due to the compound’s hydrophobic aryl/piperazine moieties. Solubility tests via gravimetric analysis are recommended .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on isophorone derivatives validate experimental UV-Vis spectra and charge-transfer properties . Transition-state modeling can identify rate-limiting steps, such as steric hindrance in aldol condensations .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Dynamic Effects : Tautomerism (e.g., keto-enol) in cyclohexenones may cause splitting in NMR. Variable-temperature NMR or deuterium exchange experiments clarify dynamic equilibria .
- Impurity Analysis : High-resolution mass spectrometry (HRMS) and HPLC-MS differentiate byproducts (e.g., dihydrochloride salts of related impurities) .
Q. How does crystallographic refinement (e.g., SHELXL) address challenges in resolving disordered structures?
- Methodological Answer : SHELXL applies restraints to anisotropic displacement parameters for disordered atoms. For example, in piperazine derivatives, partial occupancy refinement and TWIN commands manage twinned crystals. High-resolution data (≤ 1.0 Å) improves reliability, with R-factors < 0.05 indicating robust models .
Q. What in vitro assays evaluate bioactivity, and how are interference from the compound’s stability mitigated?
- Methodological Answer :
- Assay Design : Use stability-indicating methods (e.g., LC-MS) to monitor degradation under assay conditions (pH, temperature).
- Controls : Include vehicle controls to distinguish compound effects from solvent artifacts. For anti-tubercular studies, MIC values are validated via log-phase bacterial cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
